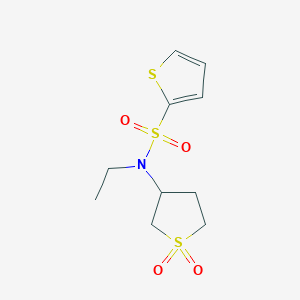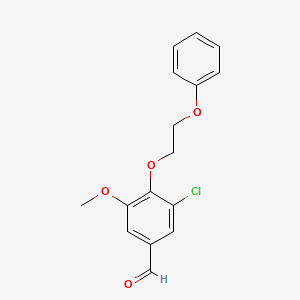
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-2-thiophenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiophene sulfonamide derivatives involves several key steps, including chlorination, condensation, and reactions with various arenes. For example, the chlorination of 2-thiophenesulfonamide can lead to N,N-dichloro-2-thiophenesulfonamide, which can further react with polyhaloethenes. The condensation with trichloroacetaldehyde can afford N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide, which reacts with benzene, toluene, and other arenes to form corresponding N-(1-aryl-2,2,2-trichloroethyl)-2-thiophenesulfonamides (Aizina et al., 2003).
Molecular Structure Analysis
The molecular and supramolecular structures of derivatives such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide show N-H...N hydrogen bonds forming dimers, supramolecular layers, or chains depending on the compound. This indicates a diverse range of possible interactions and conformations in thiophene sulfonamide derivatives (Jacobs et al., 2013).
Chemical Reactions and Properties
Various chemical reactions are involved in synthesizing thiophene sulfonamide derivatives, including palladium-catalyzed intramolecular cyclization and reactions with electrophilic reagents. These reactions lead to a wide range of compounds with potential for further chemical modification and exploration of their properties (Bogza et al., 2018).
Physical Properties Analysis
The physical properties, such as fluorescence quantum yields and optical band gaps, of thiophene derivatives can be significantly varied through functionalization. This variability offers a broad scope for tuning the materials' properties for specific applications (Bogza et al., 2018).
Chemical Properties Analysis
The chemical properties of thiophene sulfonamide derivatives, including their reactivity, interaction with metal ions, and potential as enzyme inhibitors, are of great interest. The structure-activity relationships (SAR) and molecular docking studies reveal insights into the molecular mechanisms underlying these properties (Ghorab et al., 2017).
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S3/c1-2-11(9-5-7-17(12,13)8-9)18(14,15)10-4-3-6-16-10/h3-4,6,9H,2,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCUCTBFCBDRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-N-ethylthiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4188963.png)

![6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4188976.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4188979.png)
![2-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4188991.png)
![4-chloro-N-(2-methoxy-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4189005.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4189010.png)
![1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B4189018.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B4189021.png)
![4-(3-phenyl-1H-1,2,4-triazol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4189029.png)
![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol](/img/structure/B4189030.png)
![2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4189050.png)

![2-(1-{4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4189066.png)